
Sodium trimethyl-1H-pyrazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C₆H₉N₂NaO₂S. It is a sodium salt derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium trimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of trimethylpyrazole with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows:
Starting Materials: Trimethylpyrazole, sulfur dioxide, sodium hydroxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to prevent decomposition.
Procedure: Trimethylpyrazole is dissolved in water, and sulfur dioxide gas is bubbled through the solution. Sodium hydroxide is then added to neutralize the solution and precipitate the this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of trimethylpyrazole and sulfur dioxide are handled using industrial-grade equipment.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The crude product is purified using crystallization or filtration techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium trimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Sodium trimethyl-1H-pyrazole-4-sulfinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonated pyrazoles and other derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium trimethyl-1H-pyrazole-4-sulfinate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfinate group can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium sulfinate: Similar in structure but lacks the pyrazole ring.
Trimethylpyrazole: Similar but without the sulfinate group.
Sodium pyrazole-4-sulfonate: Similar but with a sulfonate group instead of a sulfinate group.
Uniqueness
Sodium trimethyl-1H-pyrazole-4-sulfinate is unique due to the presence of both the pyrazole ring and the sulfinate group. This combination imparts distinct chemical reactivity and potential biological activities not observed in similar compounds.
Propriétés
Formule moléculaire |
C6H9N2NaO2S |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
sodium;1,3,5-trimethylpyrazole-4-sulfinate |
InChI |
InChI=1S/C6H10N2O2S.Na/c1-4-6(11(9)10)5(2)8(3)7-4;/h1-3H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
JJBSJIUKFSAHQP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NN1C)C)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


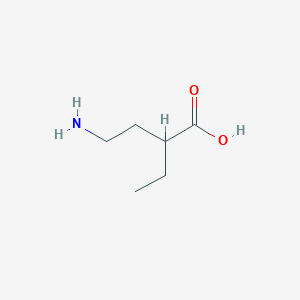
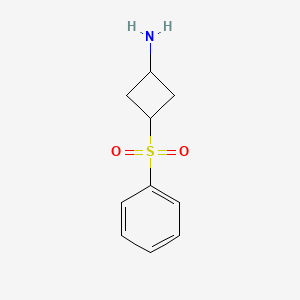



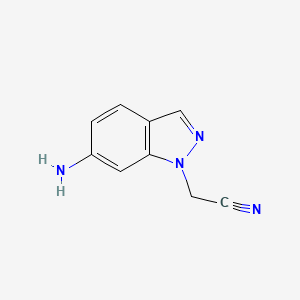
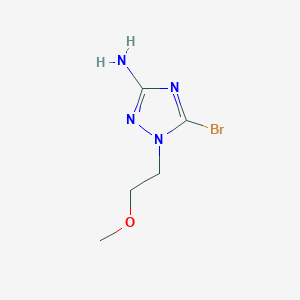
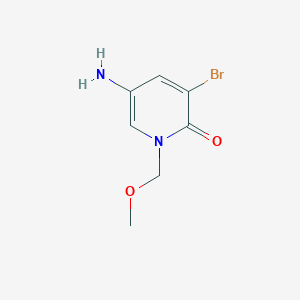

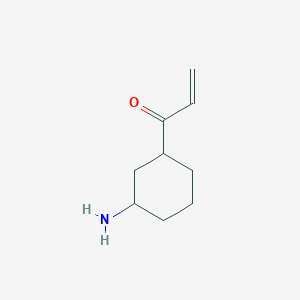

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)


